2-Iodo-6-methylbenzaldehyde

説明

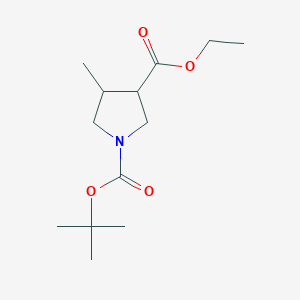

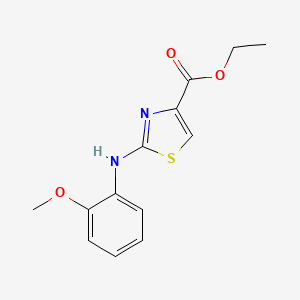

2-Iodo-6-methylbenzaldehyde is a derivative of 2-halobenzaldehyde . It is a solid substance with a molecular formula of C8H7IO .

Molecular Structure Analysis

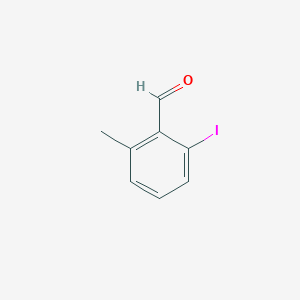

The molecular structure of 2-Iodo-6-methylbenzaldehyde consists of a benzene ring with an iodine atom and a methyl group attached at the 2nd and 6th positions respectively, and a formyl group at the 1st position . The InChI code for this compound is 1S/C8H7IO/c1-6-3-2-4-8(9)7(6)5-10/h2-5H,1H3 .Physical And Chemical Properties Analysis

2-Iodo-6-methylbenzaldehyde is a solid substance . It has a molecular weight of 246.05 .科学的研究の応用

Synthesis Methods and Chemical Reactions

Acetohydrazone as a Transient Directing Group : A method involving the synthesis of 2-benzylbenzaldehyde derivatives from 2-methylbenzaldehyde and iodobenzene through C(sp(3))-H activation process, employing acetohydrazone as a transient directing group, has been developed (Ma, Lei, & Hu, 2016).

Molecular Aggregation Studies : Research on 2-hydroxy-3-iodo-5-nitrobenzaldehyde demonstrates how molecules are linked into sheets by C-H…O hydrogen bonds and iodo-nitro interactions, revealing insights into the complex aggregation behavior of similar compounds (Garden et al., 2004).

Cascade Reactions for Producing Methylbenzaldehydes : Studies show that 2- and 4-Methylbenzaldehyde can be formed from ethanol in cascade reactions on hydroxyapatite catalysts, highlighting potential pathways for converting bioethanol to value-added chemicals (Moteki, Rowley, & Flaherty, 2016).

Chemical Ecology of Astigmatid Mites : 2-Hydroxy-6-methylbenzaldehyde is a component of astigmatid mites, functioning as alarm and sex pheromones, with the synthesis of this compound being crucial for practical applications in chemical ecology (Noguchi, Mori, Kuwahara, & Sato, 1997).

Mechanistic Studies in Chemical Reactions : An ab initio study on the acetalization of 2-methylbenzaldehyde with methanol under the influence of an acid catalyst offers insights into the reaction mechanism of forming 2-methylbenzaldehyde acetal (Yusuf & Nasution, 2022).

Palladium-Catalyzed Reactions : Research demonstrates the use of palladium catalysis in C(sp3)-H biarylation of 2-methylbenzaldehydes, using cyclic diaryliodonium salts as arylation reagents. This methodology has potential applications in pharmaceutical chemistry and materials science (Ding, Hua, Liu, & Zhang, 2020).

Synthesis via Grignard Reagent : The synthesis of p Methylbenzaldehyde using a Grignard agent showcases a biomimetic synthetic method and provides an alternative approach for producing similar benzaldehyde derivatives (Ke, 2002).

Fluorescence Sensing Properties : Studies on quinoline-based isomers synthesized from 2-hydroxy-5-methylbenzaldehyde reveal their application as fluorescence chemosensors for Al3+ and Zn2+ ions, demonstrating the potential for selective metal ion detection (Hazra et al., 2018).

Safety And Hazards

特性

IUPAC Name |

2-iodo-6-methylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7IO/c1-6-3-2-4-8(9)7(6)5-10/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFQGAVISAINPPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)I)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7IO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Iodo-6-methylbenzaldehyde | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Fluoro-4-[(oxolan-2-yl)methoxy]benzonitrile](/img/structure/B1406916.png)

![3-[4-(Difluoromethoxy)phenyl]-2-methylpropanoic acid](/img/structure/B1406922.png)

![2-methoxyethyl N-[(4-iodophenyl)carbamoyl]carbamate](/img/structure/B1406925.png)